![molecular formula C20H29N3O3 B7053449 5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7053449.png)
5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted butyrolactone, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance reaction efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may affect metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-pentan-2-yl-N-phenylpyrrolidine-3-carboxamide: Similar structure but lacks the isopropylcarbamoyl group.
5-oxo-1-pentan-2-yl-N-[2-(methylcarbamoyl)phenyl]pyrrolidine-3-carboxamide: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropylcarbamoyl group in 5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview highlights the complexity and versatility of this compound, showcasing its potential in various scientific domains
Properties
IUPAC Name |
5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-5-8-14(4)23-12-15(11-18(23)24)19(25)22-17-10-7-6-9-16(17)20(26)21-13(2)3/h6-7,9-10,13-15H,5,8,11-12H2,1-4H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAWTCADVKYYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
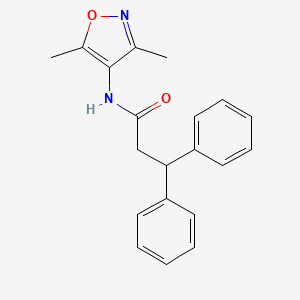
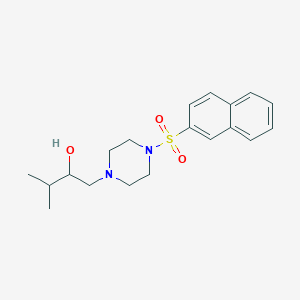
![4-[2-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]ethyl]-1,3-thiazole](/img/structure/B7053390.png)
![N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7053393.png)
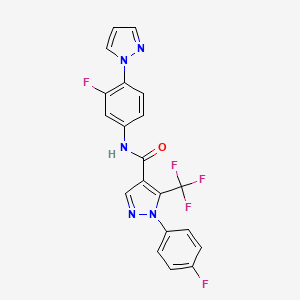
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide](/img/structure/B7053400.png)
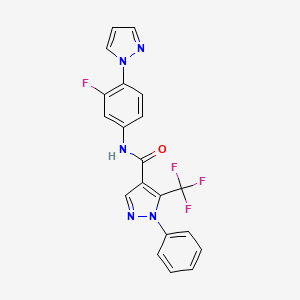
![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]-N-prop-2-enylbenzamide](/img/structure/B7053407.png)
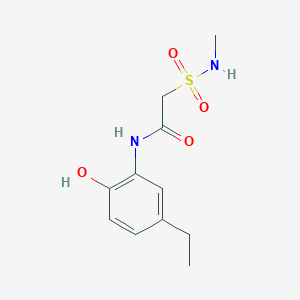
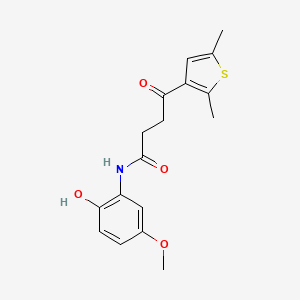
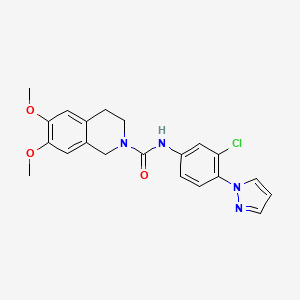
![[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone](/img/structure/B7053437.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7053456.png)
![3-(4-methyl-1H-benzimidazol-2-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one](/img/structure/B7053459.png)
